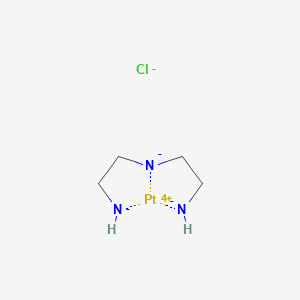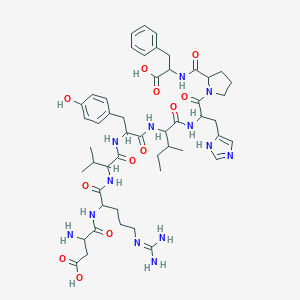
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as CF3 or CF3P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can reduce tumor growth in animal models of cancer, as well as alleviate symptoms of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various physiological processes. However, there are also some limitations to its use. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One area of interest is the development of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and to identify any potential off-target effects. Overall, N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has the potential to be a valuable tool for scientific research and drug development.
Métodos De Síntesis
The synthesis method for N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the reaction of 3-chloro-4-fluoroaniline with 2-oxo-1,3-benzothiazole-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography to obtain N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Propiedades
Nombre del producto |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide |
|---|---|
Fórmula molecular |
C16H12ClFN2O2S |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C16H12ClFN2O2S/c17-11-9-10(5-6-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
Clave InChI |
DINFGZDPNDRTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)
![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)

![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)


![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)


